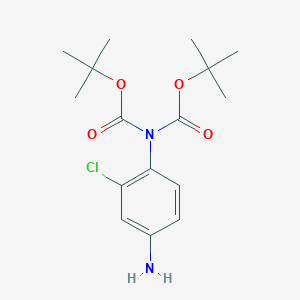

N,N-Diboc-2-chloro-4-aminoaniline

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(18)9-11(12)17/h7-9H,18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQMXNTGISGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)N)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624394 | |

| Record name | Di-tert-butyl (4-amino-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252019-51-5 | |

| Record name | Di-tert-butyl (4-amino-2-chlorophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diboc 2 Chloro 4 Aminoaniline

Precursor Compound Chemistry and Starting Materials

The synthesis of N,N-Diboc-2-chloro-4-aminoaniline logically begins with precursors that already contain the chloro and amino functionalities. The primary starting material for the most efficient synthesis is 2-chloro-4-nitroaniline (B86195) . chemsrc.comnih.govsigmaaldrich.com This compound provides the necessary chloro- and nitro-substituted benzene (B151609) ring. 2-chloro-4-nitroaniline is synthesized by the chlorination of p-nitroaniline. prepchem.com

Another key precursor is 2-chloro-1,4-phenylenediamine , which can be obtained from its sulfate (B86663) salt by neutralization with a base like sodium hydroxide, followed by extraction. prepchem.comchemicalbook.cominnospk.com This diamine serves as a starting point for syntheses that involve direct protection of the amino groups. prepchem.comnih.gov However, regioselectivity can be a challenge with this precursor.

Reaction Pathways for the N,N-Di-tert-butoxycarbonyl (Boc) Protection of Aminoanilines

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. fishersci.co.ukjk-sci.com The synthesis of this compound involves the introduction of two Boc groups onto the aniline (B41778) nitrogen.

A common method for Boc protection is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com The reaction typically proceeds with high yield under mild conditions. fishersci.co.uk

The most plausible synthetic route to this compound begins with the di-Boc protection of 2-chloro-4-nitroaniline to form N,N-Di-Boc-2-chloro-4-nitroaniline. achemblock.com This intermediate is then reduced to the target compound. This approach avoids the regioselectivity issues associated with protecting a diamine. The final step is the reduction of the nitro group to an amino group.

Strategies for Regioselective Di-Boc Protection

Achieving regioselective protection is crucial when multiple amino groups are present in the starting material. In the case of 2-chloro-1,4-phenylenediamine, the two amino groups exhibit different reactivities, which can be exploited for selective protection.

However, a more straightforward strategy for synthesizing this compound is to start with 2-chloro-4-nitroaniline. chemsrc.comnih.govsigmaaldrich.com In this precursor, there is only one amino group to protect, thus eliminating the issue of regioselectivity. The protection of this single amino group with two Boc groups leads to the formation of N,N-Di-Boc-2-chloro-4-nitroaniline. achemblock.com

Influence of Reaction Conditions (e.g., Solvents, Bases, Temperature) on Boc Protection

The conditions for the N,N-di-Boc protection of anilines can be optimized to achieve high yields. The choice of solvent, base, and temperature all play a role in the reaction's success.

Table 1: Reaction Conditions for Boc Protection of Amines

| Amine Substrate | Reagents | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Primary/Secondary Amines | Boc₂O | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) | Room Temperature | High | jk-sci.com |

| Primary/Secondary Amines | Boc₂O | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (DCM) | Room Temperature | High | fishersci.co.uk |

| Anilines | Boc₂O, DMAP | --- | Nonpolar solvents | Room Temperature | High | researchgate.net |

For the di-Boc protection of anilines, using Boc₂O with a catalyst like DMAP in a nonpolar solvent at room temperature has been shown to be effective. researchgate.net

Methodologies for the Introduction of the Chloro Substituent on the Aromatic Ring

An alternative synthetic approach involves introducing the chlorine atom at a later stage of the synthesis. This requires regioselective chlorination of a protected aniline derivative.

Regioselective Chlorination Approaches to Anilines

The direct chlorination of anilines often leads to a mixture of ortho and para isomers. nsf.gov However, the regioselectivity can be controlled by using specific catalysts or directing groups. For instance, a Lewis basic selenoether catalyst has been shown to promote ortho-selective chlorination of unprotected anilines with high selectivity. nsf.gov

Another strategy is to use N-chlorosuccinimide (NCS) as the chlorinating agent. nsf.gov However, direct chlorination of some substrates with NCS can result in mixtures of polychlorinated products that are challenging to purify. nih.gov

Sequential Functionalization Strategies

A sequential functionalization strategy for the synthesis of this compound could involve:

Starting with a suitable aniline precursor.

Protecting the amino group(s).

Introducing the chloro substituent.

Further functional group manipulations as needed.

One possible, though less direct, route could start with 4-aminoaniline (p-phenylenediamine). The synthesis would involve a series of protection, chlorination, and deprotection steps to arrive at the final product. However, the more efficient and preferred method remains the one starting from 2-chloro-4-nitroaniline. chemsrc.comnih.govachemblock.com

Purification and Isolation Techniques in Research-Scale Synthesis

The isolation and purification of this compound from the reaction mixture are critical for obtaining a product of high purity, which is essential for its subsequent use in multi-step syntheses. The primary techniques employed at the research scale include extraction, chromatography, and recrystallization.

Liquid-Liquid Extraction: This is often the first step in the work-up procedure. An organic solvent such as dichloromethane or ethyl acetate (B1210297) is used to extract the product from the aqueous phase. A wash with a mild basic solution, like saturated sodium bicarbonate, can be employed to remove any acidic byproducts.

Column Chromatography: For achieving high purity, column chromatography is a standard method. Silica (B1680970) gel is the most common stationary phase, and a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used as the mobile phase. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization: This technique is used to obtain highly pure crystalline this compound. The choice of solvent is critical and is often an alcohol-water mixture. For the related compound 2-chloro-1,4-phenylenediamine, recrystallization from toluene (B28343) has been shown to yield a product with a purity of at least 99.5%. google.com A similar approach could be adapted for this compound. The process involves dissolving the crude product in a minimum amount of a hot solvent and then allowing it to cool slowly, which leads to the formation of well-defined crystals of the pure compound, leaving impurities dissolved in the mother liquor. The efficiency of recrystallization is dependent on the solubility of the compound in the chosen solvent at different temperatures.

| Purification Technique | Typical Solvents/Reagents | Key Considerations |

| Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate, Saturated Sodium Bicarbonate | Efficient for initial separation from aqueous phase and removal of acidic byproducts. |

| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | Effective for separating the product from unreacted starting materials and byproducts with different polarities. |

| Recrystallization | Toluene, Ethanol/Water | Can yield highly pure crystalline product; solvent selection is crucial for good recovery. google.com |

Process Optimization and Scalability Considerations in Laboratory Research

Optimizing the synthesis of this compound at the laboratory scale involves maximizing the yield and purity while ensuring the process is efficient and reproducible. Key parameters for optimization include reaction time, temperature, and stoichiometry of reactants.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like TLC or High-Performance Liquid Chromatography (HPLC) is essential. This allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

Reagent Stoichiometry: The molar ratio of the starting material, 2-chloro-4-aminoaniline, to the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O), and the base (e.g., triethylamine or 4-dimethylaminopyridine) needs to be carefully controlled. An excess of the Boc-anhydride can lead to waste, while an insufficient amount will result in incomplete reaction.

Temperature Control: The reaction is typically carried out at room temperature. However, for less reactive anilines, gentle heating might be necessary to drive the reaction to completion. Optimization studies would involve running the reaction at various temperatures to find the ideal balance between reaction rate and byproduct formation.

Scalability: When scaling up the synthesis from a few milligrams to several grams in a research setting, several factors must be considered. Heat transfer becomes more critical in larger reaction vessels, and efficient stirring is necessary to ensure homogeneity. The work-up procedure may also need to be adapted; for instance, a simple extraction in a separatory funnel might be replaced by a larger-scale liquid-liquid extraction setup. The efficiency of purification methods like column chromatography can decrease with scale, and recrystallization might become the more practical option for obtaining a pure product in larger quantities.

| Parameter | Optimization Focus | Scalability Challenge |

| Reaction Time | Determine endpoint to maximize product and minimize byproducts. | Ensuring consistent reaction times with larger volumes. |

| Temperature | Find optimal temperature for reaction rate vs. side reactions. | Maintaining uniform temperature throughout a larger reaction mass. |

| Stoichiometry | Fine-tune molar ratios of reactants and catalyst. | Accurate and safe addition of reagents at a larger scale. |

| Purification | Develop a robust method for high purity. | Column chromatography becomes less practical; recrystallization is often preferred. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it For the synthesis of this compound, this involves exploring alternative solvents and catalytic methods to improve efficiency and reduce waste.

Traditional organic solvents like dichloromethane are effective but pose environmental and health risks. researchgate.net Green chemistry encourages the use of safer alternatives.

Solvent-Free Synthesis: The N-Boc protection of amines can, in some cases, be carried out under solvent-free conditions. researchgate.net This approach, often facilitated by a catalyst, eliminates the need for a solvent altogether, which simplifies the work-up and reduces waste. researchgate.net For example, iron (III) triflate has been used as a catalyst for the N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature without a solvent. researchgate.net

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are sought.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. researchgate.net They can act as both the solvent and catalyst in some reactions. researchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and oxalic acid, that form a eutectic with a melting point much lower than the individual components. nih.govresearchgate.net They are often biodegradable, non-toxic, and inexpensive, making them attractive green solvents. nih.govresearchgate.net For instance, a deep eutectic solvent has been successfully used as a green and efficient medium for N-alkylation/acylation reactions, which are related to the N-Boc protection step. researchgate.net

| Solvent System | Example | Advantages |

| Solvent-Free | Reaction with (Boc)₂O and a catalyst like Iron (III) triflate at room temperature. researchgate.net | Eliminates solvent waste, simplifies purification, reduces energy consumption. researchgate.net |

| Ionic Liquids | [bmim]PF₆, [bmim]BF₄. researchgate.net | Low volatility, potential for recyclability, can enhance reaction rates. researchgate.net |

| Deep Eutectic Solvents | Choline chloride-oxalic acid. nih.gov | Biodegradable, non-toxic, low cost, can be recycled. nih.gov |

Catalysis is a cornerstone of green chemistry as it can increase reaction rates, improve selectivity, and reduce the amount of reagents needed.

Organocatalysis: The use of small organic molecules as catalysts can be an effective and environmentally friendly approach. For the N-Boc protection of amines, guanidine (B92328) hydrochloride has been used as an organocatalyst in ethanol, offering a simple and efficient method. researchgate.net

Metal-Based Catalysis: While some heavy metals are toxic, certain metal catalysts can be used in very small amounts and are highly efficient. organic-chemistry.org Lanthanum(III) nitrate (B79036) hexahydrate is another example of a catalyst that can facilitate the N-tert-butoxycarbonylation of amines under solvent-free conditions. researchgate.net The choice of catalyst can be crucial for achieving high chemoselectivity, especially in molecules with multiple functional groups.

The development of recyclable catalysts is a key area of research. For example, some catalysts can be immobilized on a solid support or used in a biphasic system to allow for easy separation from the reaction mixture and reuse in subsequent batches, which aligns with the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of N,n Diboc 2 Chloro 4 Aminoaniline

Reactivity of the Aromatic C-Cl Bond in Transition Metal-Catalyzed Transformations

The aromatic C-Cl bond in N,N-Diboc-2-chloro-4-aminoaniline is a key site for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. nih.govnih.gov The reactivity of aryl chlorides, like the one present in this compound, has been extensively studied and applied in various synthetic contexts. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org For a substrate like this compound, the Suzuki-Miyaura coupling would enable the formation of a new C-C bond at the 2-position of the aniline (B41778) ring. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid or its ester, and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, such as bulky, electron-rich phosphines, is crucial for the efficiency of coupling with aryl chlorides. organic-chemistry.org Recent advancements have expanded the scope of this reaction to include a wide range of substrates and functional groups. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. While less commonly discussed for this specific substrate, the principles of the Heck reaction would involve the oxidative addition of the C-Cl bond to a palladium catalyst, followed by insertion of an alkene and subsequent β-hydride elimination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds by coupling an aryl halide with an amine. nih.govrug.nl While the primary amino group of the aniline is protected, the C-Cl bond could potentially undergo a Buchwald-Hartwig amination with a different amine, leading to the synthesis of substituted diamines. The reaction typically employs a palladium catalyst with specialized ligands, such as those from the Buchwald and Hartwig groups, and a base to facilitate the coupling. organic-chemistry.orgyoutube.com The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com

| Reaction | Description | Key Mechanistic Steps |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms a new C-C bond by coupling with an organoboron compound. libretexts.org | Oxidative Addition, Transmetalation, Reductive Elimination. libretexts.org |

| Heck Reaction | Forms a substituted alkene by coupling with an alkene. | Oxidative Addition, Alkene Insertion, β-Hydride Elimination. |

| Buchwald-Hartwig Amination | Forms a new C-N bond by coupling with an amine. nih.govrug.nl | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination. youtube.com |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods for forming C-N and C-O bonds. nih.gov These reactions are often advantageous due to the lower cost and toxicity of copper. nih.gov The C-Cl bond in this compound could potentially be a substrate for copper-catalyzed N-arylation or O-arylation reactions, coupling with amines or alcohols, respectively. Recent developments have led to milder reaction conditions for these transformations. nih.gov

Other Catalytic and Stoichiometric Transformations of Aryl Halides

Beyond palladium and copper catalysis, other transformations of the aryl chloride are possible. Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for C-O bond formation with (hetero)aryl chlorides. researchgate.net Additionally, cobalt-catalyzed carbonylations of aryl electrophiles via C(sp²)–N cleavage have been reported, suggesting the potential for similar transformations involving C-Cl bonds under specific conditions. nih.gov Stoichiometric nucleophilic aromatic substitution of the chloro group is also a possibility, although the electron-donating nature of the amino group may render the ring less activated towards this type of reaction.

Transformations Involving the N-Boc Protected Amine Functionality

The N,N-di-Boc protecting group plays a crucial role in modulating the reactivity of the amino functionality. Its selective removal or direct functionalization allows for further synthetic elaborations.

Selective Deprotection Strategies and Subsequent Amine Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Deprotection: The two Boc groups on this compound can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to regenerate the primary amine, 2-chloro-4-aminoaniline. fishersci.co.uk Milder and more selective methods for N-Boc deprotection have also been developed, utilizing reagents such as silica (B1680970) gel in refluxing toluene (B28343), or oxalyl chloride in methanol (B129727). researchgate.netnih.gov In some cases, thermal deprotection in the absence of an acid catalyst can be achieved, offering a high degree of selectivity. nih.gov The ability to selectively remove one Boc group while leaving the other intact would be a valuable synthetic strategy, although this can be challenging.

Subsequent Amine Reactivity: Once deprotected, the resulting primary amine (2-chloro-4-aminoaniline) can undergo a variety of reactions. It can participate in nucleophilic substitution reactions, acylation to form amides, alkylation, and serve as a nucleophile in further cross-coupling reactions. The presence of the chloro substituent ortho to the amine can influence its reactivity due to steric and electronic effects. The deprotected amine can also be a precursor for the synthesis of various heterocyclic compounds.

| Deprotection Method | Reagents | Key Features |

|---|---|---|

| Standard Acidic Hydrolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl). fishersci.co.uk | Common and effective for complete deprotection. |

| Mild Acidic/Neutral Conditions | Silica gel/refluxing toluene, Oxalyl chloride/methanol. researchgate.netnih.gov | Offers alternatives for sensitive substrates. |

| Thermal Deprotection | Heat in a suitable solvent (e.g., methanol). nih.gov | Can allow for selective deprotection without acid. nih.gov |

Functionalization Reactions at the Nitrogen Center

While the primary purpose of the Boc groups is protection, direct functionalization at the nitrogen center before deprotection can also be envisioned under specific conditions.

Acylation: N-Acylation is a fundamental reaction in organic synthesis, often used in peptide chemistry and the preparation of amides. researchgate.net While direct acylation of the Boc-protected amine is not typical, subsequent to deprotection, the free amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base.

Alkylation: Similar to acylation, N-alkylation would typically be performed after the removal of the Boc protecting groups. The resulting primary amine can be alkylated using various alkylating agents. Reductive amination is another common method for introducing alkyl groups onto an amine.

Electrophilic Aromatic Substitution Reactions on the this compound Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In the case of this compound, the outcome of such reactions is governed by the cumulative electronic and steric influences of the substituents attached to the benzene (B151609) ring.

The regiochemical outcome of EAS reactions on the this compound ring is determined by the directing effects of three key groups: the 4-amino group, the 2-chloro group, and the 1-(N,N-Diboc)amino group.

Amino Group (-NH₂ at C4): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen lone pair into the ring. It strongly directs incoming electrophiles to positions 3 and 5.

N,N-Diboc-amino Group (-N(Boc)₂ at C1): The reactivity of this group is complex. While typically considered an amino derivative, the bulky tert-butoxycarbonyl (Boc) groups can cause steric strain that forces the nitrogen atom's lone pair to twist out of the plane of the aromatic ring. mdpi.comafit.edu This misalignment reduces the n-π conjugation, thereby diminishing its electron-donating and directing ability compared to a simple amino or N-alkylamino group. mdpi.com

Collectively, both the primary amino group and the chloro group direct electrophilic attack to the C3 and C5 positions. The reduced activating effect of the sterically hindered N,N-Diboc group means the 4-amino group is the dominant directing influence. Therefore, electrophilic substitution is strongly favored at the positions ortho to the powerful 4-amino group (C3 and C5), which are also meta to the deactivating chloro group. The choice between C3 and C5 would be influenced by the steric bulk of the incoming electrophile, which may face hindrance from the adjacent chloro (at C2) or amino (at C4) groups.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -N(Boc)₂ | C1 | Weakly Activating (Sterically Inhibited Resonance) | ortho, para | C2, C6 (C2 occupied) |

| -Cl | C2 | Deactivating (Inductive) | ortho, para | C3, C5 |

| -NH₂ | C4 | Strongly Activating (Resonance) | ortho, para | C3, C5 |

| Overall | - | Activated Ring | - | C3 and C5 |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace leaving groups on an aromatic ring with nucleophiles. These reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. semanticscholar.orgyoutube.com

For this compound, the chloro atom at the C2 position serves as the leaving group. The aromatic ring is not strongly activated for SNAr, as it possesses two electron-donating amino-type groups. However, under forcing conditions or with highly reactive nucleophiles, substitution of the chloride can be achieved. The generally accepted mechanism for SNAr is a two-step addition-elimination process. youtube.comresearchgate.net A nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second step, the leaving group is expelled, and aromaticity is restored.

Studies on structurally similar compounds, such as chloro-nitroanilines or other chloroarenes, demonstrate that a variety of nucleophiles can displace the chlorine atom. semanticscholar.orgnih.gov These reactions are often promoted by a base and may require elevated temperatures. nih.govntnu.no

Table 2: Representative SNAr Reactions on Activated Chloroarenes

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Chloro-2-nitroaniline | Amines | MW heating, DMSO | N-Aryl Amine | semanticscholar.org |

| Chloroarenes | Indoles, Carbazoles | KOH, DMSO | N-Aryl Indole (B1671886)/Carbazole | nih.gov |

| 4-Chloro-3,5-dinitrobenzotrifluoride | Anilines | Methanol, RT | N-Aryl Aniline | researchgate.net |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH, H₂O/HPMC | Aminopyrimidine | rsc.org |

Chemo-, Regio-, and Stereoselective Aspects of this compound Reactions

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity : The molecule offers several reaction possibilities. The aromatic ring can undergo EAS or SNAr. The Boc protecting groups can be cleaved under acidic conditions to reveal the parent aniline. Furthermore, the free 4-amino group can act as a nucleophile itself. Achieving chemoselectivity requires careful selection of reagents and conditions. For instance, EAS can be performed under conditions mild enough to avoid deprotection of the Boc groups, while SNAr reactions might be conducted under basic conditions where the Boc groups are stable.

Regioselectivity : As discussed, EAS is highly regioselective for the C3 and C5 positions. SNAr is regioselective for the displacement of the single chloro substituent at C2. Research on related polysubstituted systems, like 2,4-dichloroquinazolines, shows that SNAr reactions can be highly regioselective, with nucleophiles preferentially attacking one position over another due to differences in electronic activation. nih.gov In this compound, only one leaving group is present, simplifying the regiochemical outcome of SNAr.

Stereoselectivity : The starting molecule is achiral. Stereoselectivity becomes relevant only when the compound reacts with a chiral reagent or under chiral catalysis to generate a chiral product. For example, an SNAr reaction with a chiral amine nucleophile would lead to a diastereomeric mixture of products, the ratio of which would depend on the stereochemical control of the reaction.

Mechanistic Elucidation of Reaction Pathways via Experimental and Computational Approaches

Understanding the precise mechanisms of reactions involving this compound relies on a combination of experimental and computational methods.

Experimental Approaches : Kinetic studies are a cornerstone of mechanistic investigation. By measuring reaction rates under various conditions (e.g., changing substituent on the nucleophile), a Hammett plot can be constructed. The resulting reaction constant (ρ) provides insight into charge development in the transition state. For example, a large negative ρ value in an SNAr reaction with aniline derivatives indicates a buildup of positive charge on the aniline nitrogen in the transition state, consistent with an addition-elimination mechanism where bond formation is rate-limiting. researchgate.net Spectroscopic monitoring (NMR, IR) allows for the identification of products and, in some cases, the direct observation of reaction intermediates. ntnu.nonih.gov

Computational Approaches : Theoretical chemistry provides powerful tools to complement experimental findings. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the entire reaction coordinate. nih.gov These models can calculate the energies of reactants, intermediates, and transition states, providing a detailed energy profile of the reaction pathway. nih.gov This information helps to rationalize observed regioselectivity by comparing the activation barriers for attack at different positions. nih.gov Computational methods can also determine electronic properties like atomic charges and molecular orbital distributions, which explain the electronic effects of substituents on reactivity. mdpi.comafit.edu For more complex systems, molecular dynamic simulations can assess the stability of intermediates in solution. nih.gov

Table 3: Methods for Mechanistic Elucidation

| Approach | Technique/Method | Information Gained | Reference |

|---|---|---|---|

| Experimental | Reaction Kinetics / Hammett Plots | Elucidation of rate-determining step; charge distribution in transition state. | researchgate.net |

| Spectroscopic Analysis (NMR, IR, etc.) | Product structure determination; identification of intermediates. | ntnu.nonih.gov | |

| Isolation of Intermediates | Direct evidence for proposed mechanistic steps (e.g., Meisenheimer complex). | researchgate.net | |

| Computational | Ab initio / DFT Calculations | Transition state structures; reaction energy profiles; predicted regioselectivity. | nih.govnih.gov |

| Analysis of Electronic Properties | Atomic charges; orbital energies; rationalization of substituent effects. | mdpi.comafit.edu | |

| Molecular Dynamics (MD) Simulations | Stability of intermediates and complexes in a solvent environment. | nih.gov |

Applications of N,n Diboc 2 Chloro 4 Aminoaniline in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The true utility of N,N-Diboc-2-chloro-4-aminoaniline is most evident in its role as a precursor to a wide array of heterocyclic compounds. Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and biologically active natural products. By serving as a protected and strategically substituted aniline (B41778), this compound provides a reliable entry point into several classes of nitrogen-containing ring systems.

The deprotection of this compound yields 2-chloro-4-aminoaniline, a versatile building block for constructing various heterocycles.

Quinolines: The quinoline (B57606) core is prevalent in numerous pharmacologically active compounds. The deprotected amine from this compound can participate in classic quinoline syntheses. For instance, in a manner analogous to the Friedländer synthesis, it can be condensed with a β-ketoester. Similarly, it can be used in Camps-type cyclizations, which involve the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-4-ones. mdpi.com The presence of the chloro-substituent and the second amino group on the resulting quinoline ring offers further sites for diversification, enabling the synthesis of libraries of compounds for drug discovery. nih.govnih.gov

Pyrroles: The Paal-Knorr synthesis, a cornerstone of pyrrole (B145914) chemistry, involves the condensation of a primary amine with a 1,4-dicarbonyl compound. The 4-amino group of the deprotected 2-chloro-4-aminoaniline can act as the amine component in this reaction, leading to the formation of a highly substituted N-arylpyrrole. These pyrrole derivatives are themselves valuable intermediates for more complex structures, including pyrrolo[3,4-c]pyrroles. beilstein-journals.orgnih.gov

Indoles: While direct indole (B1671886) synthesis is less common from this specific precursor, the amino groups can be chemically elaborated to facilitate indole ring formation. For example, the 4-amino group could be converted into a hydrazine (B178648) derivative, which could then undergo a Fischer indole synthesis with a suitable ketone or aldehyde. This multi-step approach demonstrates the strategic value of the starting aniline in accessing diverse heterocyclic cores. nih.govnih.gov

The following table summarizes the potential application of the deprotected aniline in the synthesis of key heterocyclic systems.

| Heterocycle | Synthetic Method | Reactant for Deprotected Aniline | Resulting Structure |

| Quinoline | Friedländer Synthesis | β-Ketoester | Substituted Chloro-aminoquinoline |

| Quinolin-4-one | Camps Cyclization | N-(2-acylaryl)amide intermediate | Substituted Chloro-aminoquinolin-4-one |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | N-(2-chloro-4-aminophenyl)pyrrole |

| Indole | Fischer Indole Synthesis | Ketone/Aldehyde (after conversion of amine to hydrazine) | Substituted Chloro-aminoindole |

The structure of 2-chloro-4-aminoaniline, obtained after removing the Boc groups from the parent compound, is that of a substituted ortho-phenylenediamine (if the chloro group is considered a placeholder for another functional group) or a para-phenylenediamine. This arrangement is ideal for the synthesis of fused heterocyclic systems. For example, condensation with 1,2-dicarbonyl compounds would lead to the formation of substituted quinoxalines, a class of compounds with significant biological activities. Furthermore, reactions with α,β-unsaturated carbonyl compounds or bifunctional reagents can lead to the formation of more complex fused systems, such as benzodiazepines or other polycyclic aromatic systems. beilstein-journals.orgconnectjournals.com The ability to construct these fused rings is critical for developing novel therapeutic agents and advanced materials. researchgate.netrsc.org

Utility in the Construction of Advanced Building Blocks for Academic Research Purposes

Beyond the direct synthesis of heterocycles, this compound serves as a sophisticated building block for creating more elaborate molecular scaffolds for academic research. The key to its utility lies in the differential protection of the amino groups. The two Boc groups can be removed under acidic conditions, revealing a reactive primary amine. This allows for selective functionalization.

A researcher could, for instance:

Perform a reaction on the unprotected aromatic ring or the chloro-substituent.

Selectively deprotect the N,N-diBoc group to reveal the 4-amino group.

Carry out a specific transformation on this newly freed amine, such as an acylation or alkylation.

This stepwise control is invaluable for synthesizing complex molecules where the order of reactions is critical to achieving the desired target. This makes the compound a powerful tool for creating novel enzyme inhibitors, molecular probes, and specialty materials where precise molecular architecture is paramount.

Precursor in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single step, enhancing efficiency and reducing waste. The primary amine generated from the deprotection of this compound is an excellent candidate for use as the amine component in several well-known MCRs. mdpi.com

Ugi Reaction: In the Ugi four-component reaction, the deprotected aniline could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamide derivatives.

Mannich Reaction: The deprotected aniline can serve as the amine component in the Mannich reaction, reacting with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form β-amino carbonyl compounds, known as Mannich bases. mdpi.com

The use of this specific aniline derivative in MCRs introduces a chloro-substituent and a masked amino group into the final product, providing immediate handles for further synthetic diversification.

Strategic Integration into Retrosynthetic Analyses of Target Structures

In the strategic planning of a complex synthesis, known as retrosynthetic analysis, chemists work backward from the target molecule to identify simple, readily available starting materials. This compound is a valuable "synthon," representing a 2-chloro-4-aminophenyl fragment with a protected amino group.

Theoretical and Computational Chemistry Studies on N,n Diboc 2 Chloro 4 Aminoaniline

Electronic Structure Analysis and Molecular Orbital Theory

A fundamental investigation into N,N-Diboc-2-chloro-4-aminoaniline would involve analyzing its electronic structure. This is typically achieved by calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For substituted anilines, the HOMO is often localized on the aniline (B41778) ring and the amino group, while the LUMO distribution is influenced by the nature and position of the substituents. For this compound, one would expect the lone pairs on the nitrogen atoms and the π-system of the benzene (B151609) ring to contribute significantly to the HOMO, while the LUMO would likely be influenced by the electron-withdrawing chloro group and the bulky tert-butoxycarbonyl (Boc) groups.

Table 1: Hypothetical Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

Conformational Analysis and Energetics

The presence of two bulky N,N-Diboc protecting groups introduces significant steric hindrance, which governs the molecule's three-dimensional structure. Conformational analysis would be essential to identify the most stable (lowest energy) spatial arrangement of the atoms. This involves rotating the single bonds, particularly the C-N bonds and the bonds within the Boc groups, and calculating the potential energy at each step. The resulting potential energy surface would reveal the global minimum energy conformer and other local minima, separated by energy barriers. The relative energies of these conformers would determine their population at a given temperature. The steric clash between the ortho-chloro substituent and the large Boc groups would likely force the Boc groups out of the plane of the aniline ring, leading to a twisted geometry.

Reaction Pathway Modeling and Transition State Theory

As an intermediate, this compound is designed for subsequent reactions, most notably the deprotection of the amino groups under acidic conditions. Computational modeling could elucidate the mechanism of this deprotection. By applying transition state theory, researchers could map the entire reaction pathway, starting from the reactants (this compound and an acid), through the high-energy transition state, to the final products (2-chloro-1,4-phenylenediamine). This would involve locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate. Such studies would provide a molecule-level understanding of how the chloro substituent influences the deprotection reaction compared to an unsubstituted analogue.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting spectroscopic data. For this compound, these calculations could predict:

NMR Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental data to confirm the molecular structure. The calculations would be sensitive to the conformational arrangement of the Boc groups.

IR Spectra: The vibrational frequencies corresponding to specific bond stretches, bends, and torsions can be computed. This would help in assigning the peaks in an experimental IR spectrum, such as the characteristic C=O stretches of the Boc groups and the C-Cl stretch.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This would reveal how the chloro and protected amino groups affect the absorption properties of the aniline chromophore.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Hypothetical Calculated Value | Hypothetical Experimental Value | Assignment |

| ¹³C NMR (C=O) | 153.5 ppm | 153.2 ppm | Boc carbonyl carbon |

| IR (C=O stretch) | 1725 cm⁻¹ | 1728 cm⁻¹ | Boc carbonyl stretch |

| UV-Vis (λmax) | 255 nm | 254 nm | π → π* transition |

Solvent Effects and Environmental Influence on Reactivity and Structure

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. For this compound, studying solvent effects would be crucial for understanding its behavior in different reaction media. For instance, the stability of different conformers and the energy barrier for the deprotection reaction could change in polar versus non-polar solvents. A polar solvent might stabilize charged intermediates or transition states, potentially accelerating a reaction.

Advanced Computational Methods Applied to the Compound (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) would be the workhorse method for studying this compound. Various functionals, such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to optimize the geometry and calculate electronic properties. For excited-state properties like UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard approach. More advanced methods could be used for higher accuracy in specific cases, but DFT generally provides a robust balance of accuracy and computational cost for a molecule of this size. These methods form the foundation for all the analyses described in the preceding sections.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of N,N-Diboc-2-chloro-4-aminoaniline. This technique provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Molecular Formula Confirmation: The calculated exact mass of this compound (C₁₆H₂₃ClN₂O₄) is 342.13463. echemi.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm). A measured mass that closely matches the theoretical mass provides strong evidence for the correct elemental composition, distinguishing it from other potential isomers or impurities.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion. This analysis provides valuable structural information. For this compound, characteristic fragmentation patterns would involve the sequential or simultaneous loss of the two tert-butoxycarbonyl (Boc) protecting groups.

Common fragmentation steps include:

Loss of a tert-butyl group (-57 Da) to form an intermediate carbamic acid.

Loss of isobutylene (B52900) (-56 Da) followed by decarboxylation (-44 Da) to cleave one Boc group.

Loss of a full Boc group (-100 Da).

Subsequent loss of the second Boc group.

Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule, particularly the presence and location of the two Boc groups attached to one of the nitrogen atoms.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons, the amine (NH₂) protons, and the protons of the two Boc groups. The aromatic protons would appear as distinct multiplets in the aromatic region, with their coupling patterns providing information about their relative positions on the benzene (B151609) ring. The eighteen protons of the two tert-butyl groups would likely appear as a large singlet due to their chemical equivalence. The NH₂ protons would present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups. The chemical shifts of the carbonyl carbons are particularly indicative of the carbamate (B1207046) functional group.

2D NMR: To unambiguously assign all proton and carbon signals and to determine the connectivity, various 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which is essential for assigning the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that bears a proton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. nih.gov It can provide information about the preferred conformation of the molecule in solution, such as the spatial relationship between the Boc groups and the adjacent chloro-substituent on the aromatic ring.

Solid-State NMR: Solid-state NMR (ssNMR) can be used to analyze the structure of this compound in its crystalline or amorphous solid form. nih.gov This is particularly useful for studying polymorphism and for comparing the solid-state conformation with the solution-state conformation determined by liquid-state NMR.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's solid-state conformation.

For this compound, a successful crystal structure analysis would:

Confirm the connectivity and the substitution pattern on the aniline (B41778) ring.

Determine the planarity of the aromatic ring and the geometry around the nitrogen atoms.

Reveal the specific conformation adopted by the two bulky N-Boc groups relative to the aniline ring.

Identify and characterize intermolecular interactions, such as hydrogen bonding involving the 4-amino group, which dictate the crystal packing. nih.gov

While no specific crystal structure for this compound is publicly available, analysis of related chloroaniline derivatives shows that X-ray diffraction can reveal key conformational details, such as the planarity of amide groups and their stabilization through intramolecular hydrogen bonds. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and can also provide insights into its conformational state. nih.gov The spectra are interpreted by assigning absorption or scattering bands to specific molecular vibrations. updatepublishing.com

Key Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Primary Amine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium-Strong (IR) |

| Carbonyl (C=O) | C=O Asymmetric & Symmetric Stretching | 1750 - 1680 | Very Strong (IR) |

| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium-Strong |

| Primary Amine (NH₂) | N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong |

| Alkyl C-H | C-H Stretching | 3000 - 2850 | Medium-Strong |

| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium-Weak |

| C-N Stretching | C-N Stretching | 1350 - 1250 | Medium |

Table based on data from similar compounds. nih.govmdpi.com

The presence of a very strong absorption band around 1700 cm⁻¹ in the IR spectrum is a key indicator of the carbonyl groups in the Boc protectors. The N-H stretching vibrations of the primary amine group in the 3500-3300 cm⁻¹ region confirm its presence. nih.gov Combining IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of this type of compound. nih.gov

Stationary Phase: A C18 or C8 silica (B1680970) column is typically used.

Mobile Phase: A gradient elution system, often consisting of acetonitrile (B52724) and water (sometimes with modifiers like formic acid or trifluoroacetic acid), is employed to separate compounds with different polarities.

Detection: A UV detector is used, monitoring at a wavelength where the aromatic ring absorbs strongly.

This method can effectively separate the desired product from related impurities such as mono-Boc protected aniline or unreacted 2-chloro-4-aminoaniline. The peak area percentage of the main component in the chromatogram is used to quantify its purity.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of aniline derivatives. epa.gov However, due to the high molecular weight and the thermal lability of the Boc protecting groups, GC analysis of this compound may be challenging. High temperatures in the injector port or column could cause decomposition, leading to inaccurate results. Therefore, HPLC is generally the preferred method for purity assessment.

Emerging Research Directions and Future Perspectives on N,n Diboc 2 Chloro 4 Aminoaniline

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The synthesis of N,N-Diboc-2-chloro-4-aminoaniline and related protected amines is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of waste, energy consumption, and use of hazardous materials. Traditional methods for installing Boc protecting groups on weakly nucleophilic aryl amines often require harsh conditions and give poor yields. However, emerging research presents several sustainable alternatives.

A significant green approach involves performing the N-tert-butoxycarbonylation reaction under solvent-free conditions. mdpi.com This method not only eliminates the need to handle, purify, and dispose of organic solvents but also offers benefits like enhanced selectivity and reduced energy usage. mdpi.com For instance, the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can proceed efficiently at room temperature without any solvent or additive, providing excellent yields in short reaction times. mdpi.com

Another key strategy is the use of recyclable catalysts. Protic ionic liquids and heterogeneous catalysts like guanidine (B92328) hydrochloride or iron (III) triflate have been shown to be effective for Boc protection. mdpi.com These catalysts are advantageous because they can be easily separated from the reaction mixture and reused, aligning with the principles of a circular economy. mdpi.com Furthermore, these methods often exhibit high chemoselectivity, preventing common side reactions such as the formation of isocyanate or urea (B33335) byproducts, which contributes to higher atom economy and simpler purification processes. mdpi.com

Quantum mechanics modeling has also shed light on how certain "green" solvents can enhance reaction rates. Studies have shown that alcoholic solvents like methanol (B129727) can accelerate the Boc protection of anilines by participating in the transition state through hydrogen bonding, lowering the activation energy compared to reactions run in chlorinated solvents. wuxibiology.com This understanding allows for the rational selection of more environmentally benign solvents that also improve reaction efficiency.

| Approach | Key Features | Advantages | Source |

|---|---|---|---|

| Solvent-Free Synthesis | Reaction of amine with (Boc)₂O at room temperature without solvent. | Eliminates solvent waste, reduces energy, simple, fast, excellent yields. | mdpi.com |

| Recyclable Catalysts | Use of catalysts such as iron (III) triflate, guanidine hydrochloride, or protic ionic liquids. | Low cost, catalyst can be recovered and reused, mild reaction conditions, high chemoselectivity. | mdpi.com |

| Water-Based Synthesis | Using water as a solvent for the N-tert-butyloxycarbonylation reaction. | Environmentally benign, prevents side product formation, high chemoselectivity. | organic-chemistry.org |

| Alcohol-Enhanced Reaction | Using alcoholic solvents (e.g., methanol) to accelerate the reaction. | Faster reaction rates at room temperature, avoids strong bases, lower activation energy. | wuxibiology.com |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of the synthesis of this compound. For weakly nucleophilic anilines, achieving high yields of the di-Boc protected product without side reactions requires carefully chosen catalysts. Research has moved beyond traditional bases to explore more sophisticated options.

Ionic liquids, such as 1,1'-hexane-1,6-diylbis (3-methylpyridinium) tetrachlorocobaltate (II), have emerged as effective catalysts for the N-Boc protection of various amines, including halogenated anilines. researchgate.net These catalysts are noteworthy for their ability to promote the reaction under mild conditions while avoiding the formation of unwanted byproducts. researchgate.net Similarly, organocatalysts like diphenylglycoluril and guanidine hydrochloride offer a metal-free alternative, providing high chemoselectivity for mono- or di-protection as desired. mdpi.com A significant advantage of these systems is the prevention of common side reactions, ensuring that the desired N-Boc protected amine is the major product. mdpi.com

Metal-based catalysts also show significant promise. Iron (III) triflate has been utilized as an efficient catalyst for N-tert-butoxycarbonylation under solvent-free conditions, yielding excellent results for a wide range of amines. mdpi.com More advanced research has demonstrated that rhodium-catalyzed systems can be used to directly convert N-Boc protected anilines into secondary benzamides by coupling with arylboroxines, a transformation that tolerates acid-labile groups. organic-chemistry.org This points to the potential for catalytic systems to not only create the protected intermediate but also to facilitate its subsequent transformations in a controlled manner.

| Catalyst Type | Example | Key Advantages | Source |

|---|---|---|---|

| Ionic Liquid | [C6(mpy)2][CoCl4]2- | Mild conditions, efficient conversion of halogenated anilines, no side products. | researchgate.net |

| Organocatalyst | Guanidine Hydrochloride | Heterogeneous, low cost, recyclable, chemoselective. | mdpi.com |

| Metal Triflate | Iron (III) Triflate | Efficient under solvent-free conditions, excellent yields for diverse amines. | mdpi.com |

| Precious Metal | Rhodium Catalysts | Enables direct conversion of N-Boc amines to amides, tolerates sensitive functional groups. | organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift towards continuous flow chemistry and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the ability to telescope multiple reaction steps into a single, continuous process. mdpi.com The synthesis of this compound is well-suited for integration into such systems.

Automated synthesis platforms now routinely incorporate modules for standard transformations, including Boc protection and deprotection. sigmaaldrich.com A chemist can simply load a starting material, such as 2-chloro-4-aminoaniline, and select a pre-programmed sequence using reagent cartridges to perform the protection step without manual intervention. sigmaaldrich.com This accelerates research and improves reproducibility. sigmaaldrich.com

Furthermore, continuous flow reactors offer a superior method for handling reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For the synthesis of anilines, flow chemistry has been successfully applied to biocatalytic nitro-reductions, which serve as a green alternative to traditional metal-catalyzed hydrogenations. nih.govnih.govacs.org A flow setup allows for the reaction and subsequent workup, such as continuous liquid-liquid extraction, to be performed in a single, integrated operation. nih.govnih.govacs.org This approach significantly reduces processing time and waste. acs.org For a multi-step synthesis involving this compound, one could envision a telescoped flow process: the initial Boc protection, followed by a subsequent reaction on the aromatic ring, and finally, in-line deprotection to yield a final product, all without isolating the intermediates. mdpi.com

Development of Derivatization Strategies for Unconventional Academic Applications (e.g., materials science, chemical probes)

While this compound is primarily an intermediate, its core structure—a substituted phenylenediamine—is a versatile scaffold for creating novel molecules with specialized functions in materials science and chemical biology. The strategic placement of the chloro and amino groups allows for precise derivatization once the Boc groups are removed.

Chemical Probes: The revealed 2-chloro-4-aminoaniline core could be elaborated into sophisticated chemical probes. For example, similar aniline (B41778) structures are precursors to positron emission tomography (PET) imaging agents for targets like the enzyme indoleamine 2,3-dioxygenase (IDO1), which is relevant in oncology. researchgate.net The free amine can be converted into a reactive isocyanate group, which can then be used to attach the molecule to biomolecules or surfaces. organic-chemistry.org

Materials Science: The aromatic diamine structure is a classic component of high-performance polymers and functional dyes. Following deprotection, the 2-chloro-4-aminoaniline can be reacted with quinones, such as 2,3-dichloro-1,4-naphthoquinone, to generate intensely colored and electrochemically active materials. nih.gov Such compounds have potential applications as dyes, pigments, or components in organic electronic devices.

Bioactive Molecules: The free amine is a key anchor point for building libraries of bioactive compounds. It can readily react to form thioureas, a class of compounds known for a wide range of biological activities and applications in medicinal and agricultural chemistry. researchgate.net

| Reactive Group (Post-Deprotection) | Potential Reaction | Resulting Structure Class | Application Area | Source |

|---|---|---|---|---|

| 4-Amino Group | Reaction with isothiocyanates | Thioureas | Medicinal Chemistry, Agrochemicals | researchgate.net |

| 4-Amino Group | Reaction with 2,3-dichloro-1,4-naphthoquinone | Amino-naphthoquinones | Materials Science (Dyes, Pigments) | nih.gov |

| 4-Amino Group | Conversion to isocyanate, then reaction | Ureas, Carbamates | Polymer Chemistry, Chemical Probes | organic-chemistry.org |

| Aromatic Core | Elaboration into complex heterocycles | PET Imaging Agents | Chemical Biology, Medical Imaging | researchgate.net |

Unexplored Reactivity Patterns and Undiscovered Synthetic Potential of the Compound

The true synthetic potential of this compound lies in the selective and sequential manipulation of its functional groups. The Boc groups serve as a temporary "switch," allowing chemists to control which part of the molecule reacts first.

One area of unexplored potential is in transition metal-catalyzed cross-coupling reactions. With the amino group protected, the chlorine atom at the 2-position is an ideal handle for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds, building molecular complexity on the aniline ring before the highly reactive primary amine is revealed. The steric hindrance from the adjacent di-Boc-protected amine could influence the regioselectivity of these reactions in interesting ways.

Furthermore, the generation of the free amine via deprotection opens a gateway to a vast array of classical and modern chemical transformations that remain to be explored for this specific substrate. This includes diazotization reactions to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups (e.g., -OH, -F, -CN). The free amine could also participate in condensation reactions to form imines or be used in multicomponent reactions to rapidly build complex heterocyclic scaffolds.

Recent developments have shown that N-Boc protected amines can undergo direct, one-pot amidation by in-situ conversion to an isocyanate intermediate followed by reaction with a Grignard reagent. nih.gov Applying such novel, one-pot transformations to this compound could provide rapid access to a diverse range of amides, which are fundamental structures in pharmaceuticals and materials. nih.gov The interplay between the chloro substituent and the protected amine in these novel reaction pathways is yet to be systematically investigated and holds significant promise for discovering new synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing Boc-protected amino groups in chloro-substituted aniline derivatives?

- Methodology : Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in anhydrous THF/DCM). For chloro-aniline derivatives, steric hindrance from chloro substituents may require elevated temperatures (40–60°C) and extended reaction times (12–24 hrs). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) is critical to isolate the product .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm Boc incorporation using FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (tert-butyl singlet at δ 1.2–1.4 ppm) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of N,N-Diboc-2-chloro-4-aminoaniline?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons (δ 6.8–7.5 ppm, split due to chloro and Boc groups), tert-butyl singlets (δ 1.2–1.4 ppm), and NH signals (if deprotected, δ 5.0–6.0 ppm).

- ¹³C NMR : Boc carbonyls at δ 155–160 ppm; tert-butyl carbons at δ 28–30 ppm (CH₃) and δ 80–85 ppm (quaternary C).

Q. What purification strategies are effective for removing unreacted Boc precursors?

- Liquid-Liquid Extraction : Use saturated NaHCO₃ to remove acidic byproducts (e.g., unreacted aniline).

- Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1) effectively separates Boc-protected products from polar impurities.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by sharp melting points (e.g., 120–125°C) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or missing signals) be resolved for Boc-protected intermediates?

- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling networks. For example, aromatic splitting patterns in 2-chloro-4-aminoaniline derivatives may arise from restricted rotation or steric effects .

- Variable-Temperature NMR : Heating to 60°C in DMSO-d₆ can average out dynamic effects caused by hindered rotation around the Boc groups .

Q. What crystallographic strategies are suitable for resolving the solid-state structure of this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL ( ) is ideal for small-molecule refinement. Apply TWINABS for handling twinning if observed.

- Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

Q. How does the chloro substituent influence the stability of Boc-protected anilines under acidic/basic conditions?

- Acidic Conditions : The electron-withdrawing chloro group enhances Boc deprotection rates in TFA/DCM (1:1 v/v), typically completing within 1–2 hrs at 0°C.

- Basic Conditions : Avoid strong bases (e.g., NaOH), which may cleave the C-Cl bond. Use mild bases (e.g., Na₂CO₃) for pH adjustments .

Q. What mechanistic insights explain regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

- Steric and Electronic Effects : The chloro group directs electrophilic substitution to the para position, while Boc protection blocks nucleophilic attack at the amino sites.

- Catalytic Systems : Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C facilitates coupling with boronic acids, yielding biaryl derivatives with >75% efficiency .

Data Contradiction and Validation

Q. How should researchers address discrepancies between calculated and observed HRMS data?

- Reanalysis : Confirm sample purity via HPLC (C18 column, ACN/H₂O gradient).

- Isotopic Pattern Matching : Chlorine (³⁵Cl/³⁷Cl ~3:1) and Boc groups contribute distinct isotopic clusters. Use software (e.g., MassLynx) to simulate and compare patterns .

Safety and Handling

- Storage : Store at –20°C under argon to prevent hydrolysis of Boc groups.

- Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize acidic residues with NaHCO₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.